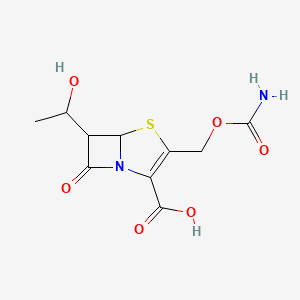
Ritipenem (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ritipenem (sodium) is a carbapenem antibiotic known for its broad-spectrum antibacterial activity. It is a beta-lactam antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria. Ritipenem (sodium) is particularly noted for its stability against beta-lactamase enzymes, which makes it a valuable option in treating infections caused by resistant bacterial strains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ritipenem (sodium) typically begins with 8-aminopenicillanic acid (6-APA) as a chiral template. The process involves several key steps:
Diazotization and Bromination: 6-APA undergoes diazotization in the presence of bromine, followed by esterification to produce dibromopenicillanate.
Enolate Formation and Aldol Reaction: The dibromopenicillanate is converted to its magnesium enolate, which is then condensed with acetaldehyde to form a bromohydrin.
Debromination and Ring Demolition: The bromohydrin is debrominated to yield trans-penicillanate, which undergoes a two-step demolition of the thiazolidine ring to produce an azetidinone intermediate.
Acetate Displacement and Oxalylation: The azetidinone intermediate reacts with a suitable rhioacid, followed by N-oxalylation and phosphite-mediated dicarbonyl coupling to form the penem structure.
Selective Deblocking and Deallylation: The final steps involve selective deblocking of the primary hydroxyl group and deallylation to yield Ritipenem (sodium) .
Industrial Production Methods
Industrial production of Ritipenem (sodium) involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the stability and efficacy of the final product.
化学反应分析
Types of Reactions
Ritipenem (sodium) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Ritipenem (sodium) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-lactam antibiotics and their interactions with beta-lactamase enzymes.
Biology: Studied for its effects on bacterial cell wall synthesis and its potential to overcome antibiotic resistance.
Medicine: Used in clinical research to develop new treatments for bacterial infections, particularly those caused by resistant strains.
Industry: Employed in the development of new antibiotics and in the study of drug stability and formulation
作用机制
Ritipenem (sodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition disrupts cell wall synthesis, leading to cell lysis and death. Ritipenem (sodium) has a strong affinity for PBPs 2 and 3, which are crucial for bacterial cell wall integrity .
相似化合物的比较
Similar Compounds
- Imipenem
- Meropenem
- Ertapenem
- Doripenem
Comparison
Ritipenem (sodium) is unique among carbapenems due to its stability against beta-lactamase enzymes and its broad-spectrum activity. Compared to imipenem and meropenem, Ritipenem (sodium) has a longer half-life and can be administered less frequently. Ertapenem, while similar in structure, has a narrower spectrum of activity and is less effective against certain Gram-negative bacteria. Doripenem is another carbapenem with a broad spectrum of activity, but Ritipenem (sodium) remains a valuable option due to its stability and efficacy against resistant strains .
属性
IUPAC Name |
3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQNRQOUOZJHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile](/img/structure/B14792851.png)
![3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B14792855.png)
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14792860.png)
![(13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14792864.png)
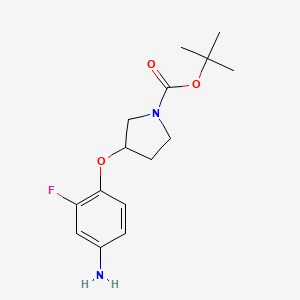
![1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14792880.png)

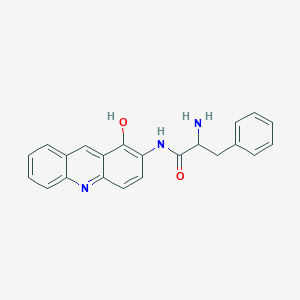
![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
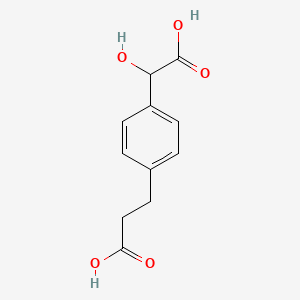
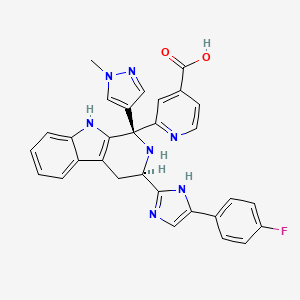
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)

